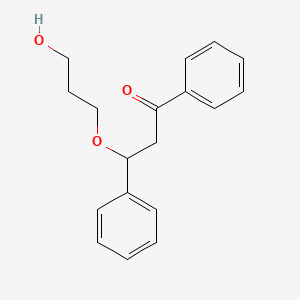
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is a chemical compound with a complex structure that includes a naphthalenedione core substituted with a chlorine atom and a methylene-oxopropyl group. This compound is part of the naphthoquinone family, known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methylene-oxopropyl group. The reaction conditions often require the use of solvents like diethyl ether and catalysts such as triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
科学研究应用
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions that affect cellular processes. The molecular targets and pathways involved include enzymes and proteins that are crucial for cellular metabolism and signaling .
相似化合物的比较
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-chloro-3-[[2-(diethylamino)ethyl]amino]-: Used in various synthetic applications.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
778624-47-8 |
|---|---|
分子式 |
C14H9ClO3 |
分子量 |
260.67 g/mol |
IUPAC 名称 |
2-chloro-3-(3-oxobut-1-en-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H9ClO3/c1-7(8(2)16)11-12(15)14(18)10-6-4-3-5-9(10)13(11)17/h3-6H,1H2,2H3 |
InChI 键 |
HQLALQXHTVEAKS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
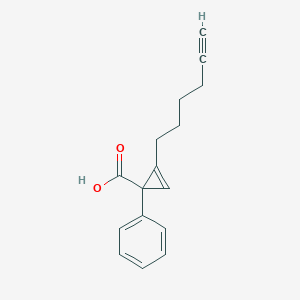
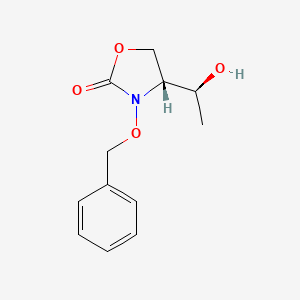
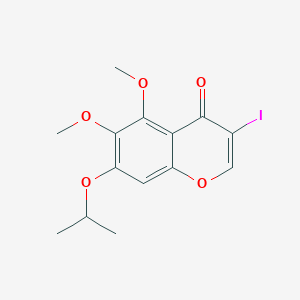
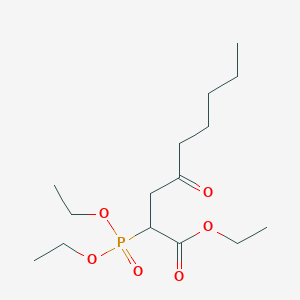
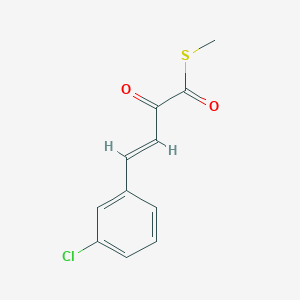
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
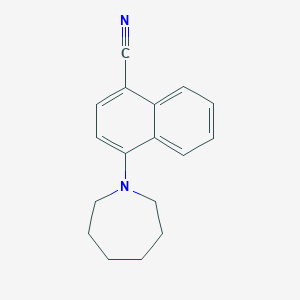
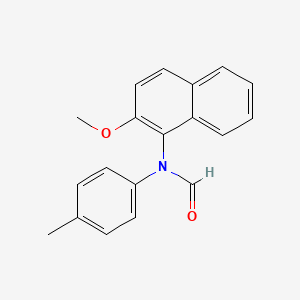
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
